4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine
Description
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-4-3-5(7(9,10)11)13-14(4)2-1-12-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZBLJWPZNVVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine typically involves the reaction of appropriate pyrazole derivatives with chlorinating and trifluoromethylating agents. One common method includes the use of 3,5-dichloropyrazole as a starting material, which undergoes nucleophilic substitution with trifluoromethylating reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 4 undergoes nucleophilic displacement reactions due to its activation by the adjacent nitrogen atoms in the pyrazine ring. Key findings include:
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Amination Reactions : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) at 60–80°C yields 4-amino derivatives. For example, treatment with morpholine produces 4-morpholino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine .
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Alkoxy/Oxy Substitution : Sodium alkoxides or phenols in the presence of a base (e.g., K₂CO₃) generate 4-alkoxy/aryloxy derivatives. Methoxy substitution occurs quantitatively under reflux in methanol .
Table 1: Representative Nucleophilic Substitutions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Morpholine | DMF, 70°C | 4-Morpholino derivative | 85 |
| NaOMe | MeOH, reflux | 4-Methoxy derivative | 92 |
| Aniline | THF, 60°C | 4-Anilino derivative | 78 |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group directs electrophiles to specific positions on the aromatic system:
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Nitration : Nitration with HNO₃/H₂SO₄ at 0°C selectively targets position 7, forming 7-nitro-4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine .
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Halogenation : Bromination (Br₂/FeBr₃) occurs at position 5, yielding 5-bromo-4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine .
Mechanistic Insight : The trifluoromethyl group’s electron-withdrawing effect deactivates the ring but directs electrophiles to the meta position relative to itself .
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form fused polycyclic systems:
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Pyrazolo-Pyrazine to Pyrazolo-Quinoxaline : Reaction with o-phenylenediamine in acetic acid forms a quinoxaline-fused derivative through a tandem nucleophilic substitution and cyclocondensation process .
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Oxidative Coupling : Under Pd catalysis, Suzuki-Miyaura cross-coupling with arylboronic acids introduces aryl groups at position 4, enabling access to biaryl systems .
Table 2: Cyclization Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| o-Phenylenediamine | AcOH, 100°C | Quinoxaline-fused derivative | 73 |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 4-Phenyl derivative | 68 |
Functionalization via Metal-Mediated Reactions
Transition-metal catalysis enhances functional group diversity:
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 221.57 g/mol
- Structural Features : The compound contains a pyrazolo[1,5-A]pyrazine core with a chlorine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activities. Studies have shown that related compounds can act as antibacterial and antifungal agents. For instance:
- A series of pyrazolo derivatives demonstrated notable efficacy against various bacterial strains and fungi .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicate:
- Mechanism of Action : The compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
- Neuropharmacology : Compounds derived from this structure have shown promise in targeting neurological pathways, suggesting potential uses in treating neurodegenerative diseases .
- Antiinflammatory Agents : Some derivatives have demonstrated anti-inflammatory properties through mechanisms involving the inhibition of cyclooxygenase enzymes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC6471749 | Antimicrobial Activity | Synthesized pyrazolo derivatives showed significant antibacterial and antifungal activity against tested strains. |
| PMC8125733 | Antitumor Activity | Evaluated compounds exhibited cytotoxic effects on MCF-7 and HCT-116 cell lines compared to Doxorubicin control. |
| RSC Publishing | Optical Applications | Identified pyrazolo derivatives as potential fluorophores for imaging applications in cancer research. |
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]quinoxaline Derivatives
Key structural differences include:
- Core Structure: Quinoxaline vs. pyrazine rings, altering aromaticity and electronic properties.
- Substituents : Optimal activity requires hydrophobic alkyl chains (4–5 carbons) and amine groups, unlike the CF₃ and Cl in the target compound.
- Bioactivity : The target compound’s bioactivity remains uncharacterized, but its CF₃ group may enhance metabolic stability compared to alkyl chains .
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrazine
This derivative (C₁₂H₇ClFN₃, MW 247.66) replaces the CF₃ group with a 4-fluorophenyl ring. The fluorine atom enhances binding via halogen interactions, while the aromatic ring increases lipophilicity (logP ~4.2) compared to the CF₃-substituted compound. The absence of CF₃ may reduce electron-withdrawing effects, slowing electrophilic substitution reactions .
5-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
This triazolo-pyrazine derivative () shares the CF₃ group but incorporates a triazole ring. However, the altered core structure may reduce π-π stacking interactions compared to pyrazolo[1,5-a]pyrazines .
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-A]pyrazine
Methoxy groups on the phenyl ring (C₁₄H₁₂ClN₃O₂, MW 289.72) introduce electron-donating effects, contrasting with the electron-withdrawing CF₃ group. The compound’s larger size (MW ~290) may affect bioavailability compared to the target compound .
Structural and Functional Analysis
Key Properties and Reactivity
Biological Activity
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine (CAS Number: 877402-79-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and recent research findings.
- Molecular Formula : CHClFN
- Molecular Weight : 221.567 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrazine core with a chloro and trifluoromethyl substituent, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Kinases : Similar compounds in the pyrazolo family have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives exhibit IC values in the low micromolar range against CDK2 and CDK9, suggesting potential applications in cancer therapy .
- Anticancer Activity : Pyrazolo derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . This suggests that this compound may possess similar properties.
- Enzymatic Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its therapeutic effects .
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of pyrazolo derivatives:
- Synthesis and Characterization : A variety of synthetic routes have been developed to produce this compound with high yields and purity. These methods often involve the reaction of aminopyrazoles with electrophilic reagents .
- Biological Assays : In vitro assays have demonstrated that compounds bearing the pyrazolo scaffold exhibit significant cytotoxicity against several cancer cell lines, including HeLa and HCT116 .
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Properties : A study evaluated the cytotoxic effects of various pyrazolo derivatives on human tumor cell lines. The results indicated that certain compounds significantly reduced cell viability through apoptosis induction mechanisms .
- Inhibitory Effects on Kinases : Another research highlighted the selectivity of pyrazolo derivatives for CDK inhibitors, showcasing their potential as targeted cancer therapies. The study reported IC values indicating strong inhibitory activity against CDK2 and CDK9 .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine?
- Methodological Answer : The compound is synthesized via electrophilic substitution and functionalization of the pyrazolo[1,5-a]pyrazine core. A typical approach involves nitration using HNO₃ in H₂SO₄ at 0°C, followed by quenching on ice to isolate intermediates (e.g., methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate) . Chlorination and trifluoromethylation are achieved using reagents like PCl₅ or trifluoroacetic anhydride under controlled conditions. Reaction optimization includes monitoring by TLC and purification via recrystallization or column chromatography.
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodological Answer : Characterization involves:
- Elemental Analysis : Confirming C, H, N content (e.g., calculated vs. observed values for C₁₃H₁₁N₅O: C 61.65% vs. 61.78%) .
- HRMS (ESI) : Accurate mass determination (e.g., [M + H]⁺ observed at m/z 254.1039 vs. calculated 254.1042) .
- ¹H/¹³C NMR : Assigning signals for aromatic protons and substituents (e.g., trifluoromethyl groups show distinct splitting patterns).
- X-ray Crystallography (if applicable): Resolving regiochemistry of substituents .
Advanced Research Questions
Q. How can position 7 of the pyrazolo[1,5-a]pyrazine core be functionalized for enhanced bioactivity?
- Methodological Answer : Position 7 is modified via nucleophilic substitution or metal-catalyzed cross-coupling. For example:
- Silylformamidine Reaction : Reacting brominated derivatives (e.g., 2f) with silylformamidine (12 mmol) at room temperature yields aminal products (e.g., 3f) in 90% yield after recrystallization .
- Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups, enhancing binding affinity in kinase inhibitors .
Q. What strategies are employed to design pyrazolo[1,5-a]pyrazine derivatives as kinase inhibitors (e.g., ROS1 or CDK2)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Substituting position 2 with electron-withdrawing groups (e.g., Cl, CF₃) improves ROS1 inhibition . Position 7 modifications (e.g., dimethylamino groups) enhance solubility and target engagement .
- Molecular Docking : Computational modeling identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- In Vitro Screening : Derivatives are tested against cancer cell lines (e.g., HEPG2-1) to determine IC₅₀ values, with follow-up mechanistic studies (e.g., apoptosis assays) .
Q. How can contradictions in reaction outcomes be resolved when using different nitrating agents?
- Methodological Answer : Discrepancies arise from competing nitration pathways (e.g., para vs. meta substitution). To address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
